![molecular formula C15H12ClN3OS B362680 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 68212-26-0](/img/structure/B362680.png)
5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
“5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound that has been used in scientific research . It possesses unique properties that make it valuable for various applications, such as drug discovery, material synthesis, and catalysis.
Synthesis Analysis
The synthesis of this compound involves multi-step reactions under microwave irradiation . The key intermediate “this compound” is cyclized under alkaline conditions, such as NaOH. Then, concentrated HCl is added to this solution. The key intermediate thiol is reacted with substituted benzyl chloride or alkyl chloride to afford the title compounds .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. Quantum chemical parameters such as the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), the energy gap (ΔE), the dipole moment (l), and Mulliken charges can be calculated .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of corrosion inhibition . The compound has been found to improve the efficiency of corrosion inhibition at higher concentrations and temperatures .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.73 . It is a solid at room temperature . More detailed properties could not be found in the available resources.
Mechanism of Action
Target of Action
It has been found to exhibit significant anti-acetylcholinesterase activity , suggesting that acetylcholinesterase could be a potential target. Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.
Mode of Action
Given its anti-acetylcholinesterase activity , it may inhibit the function of acetylcholinesterase, leading to an increase in acetylcholine levels. This can enhance cholinergic nerve transmission, which could have potential therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.
Pharmacokinetics
The pharmacokinetic properties of this compound have been predicted using computational tools . The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were calculated . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .
Result of Action
Its anti-acetylcholinesterase activity suggests that it could increase acetylcholine levels, enhancing cholinergic nerve transmission . This could potentially have therapeutic effects in conditions characterized by acetylcholine deficiency.
Action Environment
The compound was found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress . This suggests that environmental factors such as light, pH, and temperature can influence the compound’s action, efficacy, and stability.
Advantages and Limitations for Lab Experiments
CCT has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, there are also some limitations associated with its use in lab experiments. CCT has low solubility in water, which can limit its bioavailability and affect its pharmacokinetics. Additionally, CCT has been shown to exhibit some toxicity at higher doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of CCT. One potential direction is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another potential direction is to optimize the synthesis method of CCT to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of CCT and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of CCT involves the reaction of 4-chlorobenzyl alcohol with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to CCT by the addition of a chloro group. The yield of CCT can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
CCT has been widely used in scientific research for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, and antitumor properties. CCT has also been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been found to exhibit anti-acetylcholinesterase activity . This suggests that it may interact with the enzyme acetylcholinesterase, potentially inhibiting its function
Cellular Effects
Its anti-acetylcholinesterase activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its anti-acetylcholinesterase activity suggests that it may bind to this enzyme, inhibiting its function . This could lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound has been found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress .
properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCCPFNBTXBJLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203239 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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